Ticlopidine

Descripción

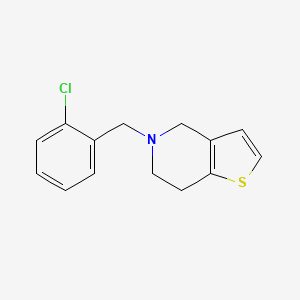

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023669 | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |

| Record name | SID50085878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55142-85-3 | |

| Record name | Ticlopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ticlopidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx. 1 189°C | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Ii. Molecular and Cellular Mechanisms of Ticlopidine S Antiplatelet Activity

Ticlopidine as a Prodrug and Bioactivation Pathways

This compound itself exhibits minimal in vitro antiplatelet activity at concentrations achieved in vivo. Its therapeutic action is entirely dependent on its biotransformation into active metabolites. This process is initiated in the liver and involves several enzymatic steps, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Role of Hepatic Metabolism in this compound Activation

Following oral administration, this compound is extensively metabolized in the liver drugbank.comresearchgate.netnih.govwikipedia.org. Studies indicate that only trace amounts of the parent drug are detected in the systemic circulation after metabolism drugbank.com. The liver's metabolic machinery is essential for converting the inactive prodrug into its pharmacologically active form. This extensive hepatic metabolism is a defining characteristic of this compound's pharmacokinetic profile.

Identification of Active Metabolites of this compound

The conversion of this compound to its active form involves the generation of a reactive thiol-containing metabolite, often through a thiolactone intermediate researchgate.netnih.gov. While the precise chemical structure of the primary active metabolite in humans has been challenging to isolate due to its instability, research has identified key intermediates and active moieties. In preclinical studies using rat models, UR-4501 was identified as an active metabolite derived from 2-oxo-ticlopidine, demonstrating potent inhibition of platelet aggregation nih.govbps.ac.uknih.gov. This active metabolite is chemically and biologically unstable, precluding its direct synthesis or storage academie-sciences.fr.

Cytochrome P450 Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is primarily catalyzed by several members of the cytochrome P450 (CYP) superfamily. Key enzymes identified as playing significant roles include CYP2C19, CYP2B6, CYP3A4, and CYP1A2 smpdb.canih.gov.

CYP2C19: This enzyme is a major catalyst in this compound oxidation, leading to the formation of metabolites such as the keto tautomer of 2-hydroxythis compound and dimers of this compound S-oxide acs.orgresearchgate.net. Notably, this compound acts as a selective, mechanism-based inhibitor of CYP2C19 nih.govacs.orgresearchgate.net.

CYP2B6: This enzyme is also involved in the metabolism of this compound, contributing to the formation of metabolites like 2-oxoclopidogrel. This compound is also recognized as a potent mechanism-based inhibitor of CYP2B6 smpdb.canih.gov.

CYP3A4 and CYP1A2: These enzymes are also implicated in the metabolic pathways of this compound smpdb.canih.gov. CYP1A2, in particular, is involved in the formation of 2-oxoclopidogrel and is also inhibited by this compound, albeit with higher concentrations required compared to CYP2B6 smpdb.cascispace.com.

Table 1: Key Cytochrome P450 Enzymes Involved in this compound Metabolism

| CYP Enzyme | Primary Role in this compound Metabolism | Key Metabolites Identified (where specified) |

| CYP2C19 | Major catalyst; Mechanism-based inhibitor | 2-hydroxythis compound (keto tautomer), this compound S-oxide dimers |

| CYP2B6 | Significant catalyst; Mechanism-based inhibitor | 2-oxoclopidogrel |

| CYP3A4 | Contributes to metabolism | - |

| CYP1A2 | Contributes to metabolism; Inhibited by this compound | 2-oxoclopidogrel |

This compound's interaction with CYP enzymes extends beyond its own metabolism; it is also known to inhibit other CYP isoforms, which can lead to drug-drug interactions. The mechanism-based inhibition of CYP2C19 is particularly well-documented, with kinetic parameters characterizing this interaction.

Table 2: Kinetic Parameters of this compound-Mediated CYP2C19 Inactivation

| Parameter | Value | Units | Reference |

| KI (Inhibition Constant) | 87 | μM | acs.orgresearchgate.net |

| kinact (Inactivation Rate) | 3.2 x 10-3 | s-1 | acs.orgresearchgate.net |

| t1/2max (Half-life of inactivation) | 3.4 | min | acs.orgresearchgate.net |

| kinact/KI | 37 | L·mol-1·s-1 | acs.orgresearchgate.net |

| Partition Ratio (r) | 26 | - | acs.org |

Formation of Reactive Metabolites and Metabolic Intermediates

During the metabolic activation of this compound, reactive intermediates and metabolites are formed. The thiophene (B33073) ring of this compound is particularly susceptible to bioactivation, leading to the generation of reactive species such as thiophene-S-oxides or thiophene-S-chlorides nih.govresearchgate.netacs.org. These electrophilic intermediates have the potential to covalently bind to cellular macromolecules, including proteins and DNA, which is thought to be implicated in some of the adverse effects associated with this compound nih.govresearchgate.netacs.org. Glutathione (GSH) adducts have been identified, serving as markers for the formation of these reactive species during metabolism acs.orgevotec.com. Two principal bioactivation pathways identified involve thiophene-S-oxidation and thiophene epoxidation acs.org.

Platelet Receptor Antagonism by this compound's Active Metabolite

The ultimate mechanism by which this compound exerts its antiplatelet effect is through the action of its active metabolite on a specific platelet receptor.

Irreversible Blockade of the P2Y12 ADP Receptor

The active metabolite of this compound functions as a specific antagonist of the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor found on the surface of platelets drugbank.comnih.govwikipedia.orgnih.govwikipedia.orgahajournals.org. ADP binding to the P2Y12 receptor is critical for amplifying platelet activation and aggregation. The active metabolite of this compound irreversibly blocks this receptor by forming a covalent bond, likely a disulfide bridge with cysteine residues within the receptor nih.govacademie-sciences.frnih.gov. This irreversible interaction prevents ADP from binding to the P2Y12 receptor, thereby inhibiting the downstream signaling pathways that lead to platelet activation, shape change, and aggregation drugbank.comnih.govwikipedia.org. The blockade is specific to the P2Y12 receptor, sparing other purinergic receptors nih.gov. Consequently, the antiplatelet effect persists for the lifespan of the affected platelet, which is approximately 7 to 10 days, as the receptor is not regenerated until new platelets are produced academie-sciences.frnih.gov.

Iii. Pharmacodynamics and Pharmacokinetics of Ticlopidine

Time-Course of Antiplatelet Effects and Recovery

The antiplatelet action of ticlopidine is not immediate but develops over time and persists even after the drug is discontinued (B1498344).

The onset of this compound's antiplatelet activity is observed within 24 to 48 hours of administration. nih.govahajournals.org Some studies indicate that inhibition of platelet aggregation can be detected within two days of starting a regimen of 250 mg twice daily. hres.ca The time to reach maximal platelet aggregation inhibition is generally reported to be between 3 to 5 days of continuous therapy. nih.govahajournals.org Other research suggests this period could extend to 8 to 11 days. hres.ca The inhibition of platelet aggregation is both dose- and time-dependent. nih.gov

The primary mechanism of this compound involves its active metabolite, which irreversibly blocks the P2Y12 component of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. wikipedia.org This blockage prevents the binding of fibrinogen to the glycoprotein (B1211001) GPIIb/IIIa complex, a critical step in platelet aggregation. drugbank.com By interfering with ADP-mediated platelet activation, this compound also indirectly inhibits aggregation induced by other agonists like collagen, arachidonic acid, and thrombin. nih.govahajournals.org

Table 1: Onset and Maximal Effect of this compound on Platelet Aggregation

| Parameter | Timeframe |

| Onset of Action | 24 - 48 hours nih.govahajournals.org |

| Maximal Inhibition | 3 - 5 days nih.govahajournals.org or 8 - 11 days hres.ca |

The antiplatelet effect of this compound is long-lasting due to the irreversible nature of the binding of its active metabolite to the platelet ADP receptor. academie-sciences.fr This means the effect persists for the entire lifespan of the affected platelets. academie-sciences.frhres.ca Consequently, platelet function remains inhibited for several days after the cessation of the drug. academie-sciences.fr

Recovery of normal platelet function is a gradual process that depends on platelet turnover, as new platelets must be produced to replace the affected ones. academie-sciences.fr The antiplatelet activity can still be present 72 hours after the final dose. nih.gov Full recovery of platelet function may take approximately one to two weeks after discontinuing the medication. wikipedia.org

Absorption, Distribution, and Elimination Characteristics

The journey of this compound through the body involves rapid absorption, extensive protein binding, and complex elimination pathways.

This compound is well-absorbed after oral administration, with an absorption rate greater than 80%. drugbank.comwikidoc.org Peak plasma concentrations are typically reached approximately 2 hours after dosing. wikidoc.orgmims.com

The presence of food has a notable impact on the bioavailability of this compound. Taking the drug with a meal increases its oral bioavailability by about 20%. wikidoc.orgrxlist.comnih.gov This is thought to be due to an increase in the rate and extent of absorption. nih.gov For this reason, administration with food is often recommended. rxlist.com Conversely, the use of antacids can decrease the absorption of this compound by approximately 18-20%. rxlist.comnih.gov

Table 2: Factors Influencing this compound Bioavailability

| Factor | Effect on Bioavailability |

| Food | Increases by ~20% wikidoc.orgrxlist.comnih.gov |

| Antacids | Decreases by ~18-20% rxlist.comnih.gov |

This compound is highly bound to plasma proteins, with approximately 98% of the drug reversibly bound. wikipedia.orgdrugbank.comwikidoc.org This binding primarily occurs with serum albumin and lipoproteins and is nonsaturable over a wide range of concentrations. drugbank.comwikidoc.org this compound also binds to alpha-1 acid glycoprotein to a lesser extent, around 15% or less. drugbank.comwikidoc.org In vitro studies have shown that this compound does not alter the plasma protein binding of drugs like propranolol (B1214883) and phenytoin. wikidoc.orgdrugs.com

This compound exhibits nonlinear pharmacokinetics, meaning its clearance decreases significantly with repeated dosing. wikipedia.orgwikidoc.org This characteristic is attributed to the drug's auto-inhibition of its own metabolism, likely through the inhibition of cytochrome P450 enzymes such as CYP2C19 and CYP2B6. thoracickey.comhelsinki.finiph.go.jp

After a single 250 mg dose, the apparent half-life of this compound is about 12.6 hours in younger individuals and can increase with age. drugbank.comwikidoc.org However, with repeated dosing, the terminal elimination half-life extends to 4 to 5 days. wikipedia.orgwikidoc.org Consequently, steady-state plasma levels are typically achieved after approximately 14 to 21 days of continuous therapy. wikidoc.orgdrugs.com

The clearance of this compound also shows interindividual variability, which can be partly explained by differences in metabolic capacity. nih.gov For instance, clearance tends to decrease in elderly patients, leading to higher steady-state trough levels compared to younger populations. wikidoc.orgdrugs.com this compound is extensively metabolized by the liver, with metabolites being eliminated primarily through the urine (about 60%) and feces (about 23%). drugbank.commims.com

Table 3: this compound Pharmacokinetic Parameters

| Parameter | Single Dose | Repeated Dosing |

| Half-life | ~12.6 hours wikidoc.orgdrugs.com | 4 - 5 days wikipedia.orgwikidoc.org |

| Time to Steady State | N/A | 14 - 21 days wikidoc.orgdrugs.com |

Excretion Pathways (Renal and Fecal)

This compound is extensively metabolized by the liver, with very little of the unchanged drug being excreted by the kidneys. unboundmedicine.comfda.gov The elimination of this compound and its numerous metabolites from the body occurs through two primary routes: renal (urine) and fecal excretion. wikipedia.orgpharmacylibrary.com

Following oral administration, approximately 60% of the administered dose is recovered in the urine as metabolites. fda.govdrugbank.commedicaldialogues.in A smaller portion, about 23%, is eliminated through the feces. fda.govdrugbank.commedicaldialogues.in It is noteworthy that a fraction of the drug excreted in the feces consists of intact this compound, which may be a result of biliary excretion. fda.govwikidoc.org The clearance of this compound has been observed to decrease with age. fda.govdrugbank.com

Table 1: this compound Excretion Profile

| Excretion Route | Percentage of Dose | Form of Excreted Compound |

|---|---|---|

| Renal (Urine) | ~60% | Metabolites |

This table summarizes the primary routes of elimination for this compound and its byproducts.

Pharmacodynamic Variability and Determinants of Response

The antiplatelet effect of this compound can vary significantly among individuals. This variability is a crucial consideration as it can impact the drug's efficacy in preventing thrombotic events. ahajournals.orgnih.gov The primary factors contributing to this heterogeneity in response are inter-individual differences in metabolism and genetic makeup. nih.govcapes.gov.br

Inter-individual Variability in Antiplatelet Response

This compound, like other thienopyridines, is a prodrug that must be converted into an active metabolite to exert its antiplatelet effect. medicaldialogues.innih.gov This metabolic activation, primarily carried out by the hepatic cytochrome P450 (CYP) enzyme system, is not uniform across all patients. nih.govcapes.gov.brresearchgate.net The efficiency of this conversion process is a major determinant of the resulting concentration of the active metabolite and, consequently, the level of platelet inhibition. nih.govcapes.gov.br

Studies have documented a wide range of antiplatelet responses among patients treated with thienopyridines. nih.gov This variability means that some individuals may experience a suboptimal therapeutic effect, a phenomenon sometimes referred to as "resistance," which can have clinical implications. ahajournals.orgahajournals.org

Genetic Polymorphisms and this compound Metabolism/Response

Genetic variations, particularly in the genes encoding CYP enzymes, play a significant role in the observed inter-individual variability of this compound's antiplatelet effect. nih.govcapes.gov.br The CYP2C19 enzyme is heavily involved in the metabolism of several drugs, including this compound. dovepress.comdiasorin.com

Polymorphisms in the CYP2C19 gene can lead to different enzyme activity levels, categorizing individuals into different metabolizer phenotypes:

Extensive metabolizers (EMs) possess normal enzyme function. diasorin.com

Intermediate metabolizers (IMs) have reduced enzyme activity. diasorin.com

Poor metabolizers (PMs) have significantly low or no enzyme activity. diasorin.com

Research has explored the impact of these genetic differences on the efficacy of thienopyridine antiplatelet agents. While the influence of CYP2C19 polymorphisms on clopidogrel (B1663587) response is well-documented, with poor metabolizers showing a diminished antiplatelet effect, the effect on this compound appears to be different. ahajournals.orgnih.govnih.gov Some studies suggest that the antiplatelet effect of this compound is not significantly affected by CYP2C19 polymorphisms. ahajournals.orgnih.gov This has led to the consideration of this compound as a potential alternative for patients who are poor metabolizers of clopidogrel due to their genetic makeup. ahajournals.orgnih.gov

Table 2: Influence of CYP2C19 Polymorphisms on Thienopyridine Response

| Drug | CYP2C19 Poor Metabolizer (PM) Status | Impact on Antiplatelet Response |

|---|---|---|

| Clopidogrel | Associated with loss-of-function alleles (*2, *3) | Reduced antiplatelet effect, higher residual platelet activity. nih.govnih.govscielo.org.mx |

This table provides a comparative overview of how genetic variations in the CYP2C19 enzyme can differentially affect the antiplatelet response to clopidogrel and this compound.

Iv. Clinical Efficacy and Outcomes in Thrombotic Disorders

Prevention of Cerebrovascular Events

Ticlopidine in Transient Ischemic Attacks (TIAs) and Stroke Prevention

This compound has demonstrated its effectiveness in the secondary prevention of stroke for individuals who have experienced a transient ischemic attack (TIA) or a minor stroke. ahajournals.orgnih.gov Large-scale clinical trials have shown that this compound can significantly lower the risk of a subsequent stroke in this patient population. ahajournals.orgnih.govahajournals.org The medication is considered a viable option, particularly for patients who are unable to tolerate aspirin (B1665792). ahajournals.orgnih.gov Its role in both primary and secondary stroke prevention has been established, highlighting its favorable risk-benefit profile in appropriate patient groups. ahajournals.orgnih.gov

Comparative Efficacy vs. Aspirin and Placebo in Stroke Prevention Trials (e.g., TASS, CATS)

Two major clinical trials, the this compound Aspirin Stroke Study (TASS) and the Canadian American this compound Study (CATS), have provided crucial data on the efficacy of this compound in stroke prevention. ahajournals.orgccjm.org

The Canadian American this compound Study (CATS) was a randomized, double-blind, placebo-controlled trial involving 1,072 patients who had a recent thromboembolic stroke. ccjm.orgreliasmedia.comnih.gov This study aimed to assess the effect of this compound in reducing the rate of subsequent stroke, myocardial infarction, or vascular death. nih.gov The results showed a significant benefit of this compound over placebo. nih.govthoracickey.com The annual event rate for the primary composite endpoint was 10.8% in the this compound group versus 15.3% in the placebo group, which translates to a relative risk reduction of 30.2%. ahajournals.orgnih.gov An intention-to-treat analysis showed a 23.3% risk reduction. nih.gov this compound was found to be beneficial for both men and women. nih.gov

Table 1: Key Findings from TASS and CATS Trials

| Trial | Comparison | Patient Population | Key Finding | Citation |

|---|---|---|---|---|

| TASS | This compound vs. Aspirin | 3,069 patients with recent TIA or minor stroke | This compound was more effective than aspirin in preventing stroke. ahajournals.orgccjm.org 12% relative risk reduction for nonfatal stroke or death. ahajournals.org | ahajournals.orgccjm.orgahajournals.org |

| CATS | This compound vs. Placebo | 1,072 patients with recent thromboembolic stroke | 30.2% relative risk reduction in stroke, MI, or vascular death with this compound. ahajournals.orgnih.gov | ahajournals.orgnih.gov |

Management of Coronary Artery Disease

This compound in Coronary Artery Stenting: Prevention of Subacute Stent Thrombosis

This compound, particularly when used in combination with aspirin, has been a cornerstone in preventing subacute stent thrombosis following coronary artery stenting. jst.go.jpresearchgate.netnih.gov Stent thrombosis is a serious complication that can lead to acute myocardial infarction or the need for repeat surgery. nih.gov The use of dual antiplatelet therapy with this compound and aspirin has been shown to dramatically reduce the risk of this complication compared to anticoagulation therapy. jst.go.jpnih.gov Several studies, including the Intracoronary Stenting and Antithrombotic Regimen (ISAR) and Stent Anticoagulation Restenosis Study (STARS) trials, demonstrated a significant reduction in cardiac events and stent thrombosis with the addition of this compound to aspirin. pcronline.compcronline.com In fact, these trials reported a reduction of approximately 80% in the 30-day incidence of ischemic events, particularly stent thrombosis. pcronline.com

Dual Antiplatelet Therapy with Aspirin Post-Stenting

Dual antiplatelet therapy (DAPT) with this compound and aspirin became the standard of care for preventing stent thrombosis after coronary stent placement. jst.go.jpnih.gov This combination therapy has been shown to be superior to both aspirin alone and aspirin combined with oral anticoagulants in reducing thrombotic events. nih.govpcronline.com Studies like the Multicentre Aspirin and this compound Trial after Intracoronary Stenting (MATTIS) and the FANTASTIC study provided evidence supporting the use of DAPT with this compound and aspirin. pcronline.comacc.org The MATTIS trial, which focused on high-risk patients, found that dual antiplatelet therapy was associated with a significant reduction in major bleeding and vascular complications, and a strong trend towards fewer cardiac events compared to aspirin and oral anticoagulation. acc.org Research has also shown that pretreatment with this compound before a stenting procedure can lead to a sustained decrease in adverse cardiac events. ahajournals.org

Application in Unstable Angina and Myocardial Infarction

This compound has also been evaluated in the context of unstable angina and acute myocardial infarction (AMI). ahajournals.org In patients with unstable angina, one study showed a 6.3% absolute reduction in the combined endpoint of vascular death and nonfatal myocardial infarction with this compound compared to no antiplatelet therapy. ahajournals.org Another study focusing on unstable angina, the Studio della Ticlopidina nell'Angina Instabile (STAI), suggested a reduction in major adverse cardiac events with this compound. tubitak.gov.tr

In the setting of acute myocardial infarction, a study investigating the adjunctive use of this compound with aspirin showed a trend towards a lower need for revascularization and lower rates of reinfarction in the this compound group, although the results were not statistically significant. tubitak.gov.trtubitak.gov.tr The researchers noted that with a larger patient population, the additional effects of this compound might show a significant reduction in reinfarction rates and the need for bypass surgery. tubitak.gov.tr

Role in Coronary Artery Bypass Graft Patency

This compound has been investigated for its potential to improve the patency of saphenous vein grafts following coronary artery bypass graft (CABG) surgery. Several studies have demonstrated a beneficial effect, although its use has been nuanced by comparisons with other antiplatelet agents and the emergence of newer drugs. bestbets.orgoup.comoatext.com

In a double-blind, placebo-controlled trial involving 173 patients who underwent venous CABG, this compound significantly reduced the rate of graft occlusion. nih.gov The intention-to-treat analysis showed lower occlusion rates in the this compound group compared to placebo at 10 days (7.1% vs. 13.4%), 180 days (15.0% vs. 24.0%), and 360 days (15.9% vs. 26.1%). nih.gov The study highlighted that most occlusions occur within the first six months post-surgery, a period during which this compound demonstrated a significant protective effect. nih.gov Another double-blind study with 150 patients undergoing aortocoronary bypass procedures found a graft attrition rate of 10.1% in the this compound group versus 20.3% in the placebo group after three months. nih.gov This effect was even more pronounced when analyzing only patients with concordant biological data, showing a 7.1% attrition rate with this compound versus 21.8% with placebo. nih.gov However, this protective effect appeared to diminish after the discontinuation of the drug. nih.gov

A prospective randomized trial comparing this compound with the anticoagulant acenocoumarol (B605123) in 149 patients found no substantial difference in graft patency at three months post-surgery. oup.com The average patency rate per patient was 84% for this compound and 82% for acenocoumarol, suggesting this compound could be an alternative to anticoagulants for preventing postoperative graft occlusion. oup.com

However, some larger analyses have presented conflicting findings. A secondary analysis of the PREVENT IV trial, which included 1,828 participants, found that the postoperative use of clopidogrel (B1663587) or this compound was unexpectedly associated with a higher rate of vein graft failure at 12-18 months. nih.govresearchgate.net This contrasts with earlier, smaller studies and meta-analyses that suggested a benefit from thienopyridine use.

Table 1: this compound in Coronary Artery Bypass Graft Patency

| Study | Comparison | Number of Patients | Key Finding | Citation |

|---|---|---|---|---|

| Limete et al. (1987) | This compound vs. Placebo | 173 | Significantly reduced graft occlusion rate at 10, 180, and 360 days with this compound. | nih.gov |

| Guerin et al. (1989) | This compound vs. Placebo | 150 | Graft attrition rate of 10.1% (this compound) vs. 20.3% (placebo) at 3 months. | nih.gov |

| Pfisterer et al. (1984) | This compound vs. Acenocoumarol | 149 | Similar patency rates at 3 months (84% this compound vs. 82% acenocoumarol). | oup.com |

| PREVENT IV Trial (Secondary Analysis) | Clopidogrel/Ticlopidine Use vs. No Use | 1828 | Postoperative use associated with higher odds of vein graft failure. | nih.govresearchgate.net |

Peripheral Artery Disease and Other Thrombotic Conditions

This compound has shown efficacy in improving symptoms and outcomes for patients with peripheral arterial disease (PAD) and intermittent claudication. nih.govthieme-connect.com Its role is supported by several clinical trials demonstrating benefits in walking distance and a reduction in cardiovascular events. nih.govnih.gov

A multicenter, double-blind trial involving 169 patients with intermittent claudication found that after six months, a significantly higher proportion of patients in the this compound group (47%) had increased their walking distance by over 50% compared to the placebo group (34%). nih.gov Furthermore, the this compound group experienced fewer significant cardiovascular events (2 patients vs. 9 in the placebo group). nih.gov Another 21-month double-blind trial with 151 patients showed a progressive and sustained improvement in both pain-free and maximum walking distances that was significantly greater with this compound than with placebo. nih.gov This study also noted a significant increase in the ankle-arm systolic blood pressure ratio in the this compound group, indicating improved peripheral circulation. nih.gov

In a French randomized trial, 243 patients who had undergone femoropopliteal or femorotibial bypass surgery with saphenous-vein grafts were treated with either this compound or a placebo. jwatch.orgnih.gov After two years, the proportion of patients alive with a patent graft was significantly higher in the this compound group (66%) compared to the placebo group (51%). jwatch.orgnih.gov A meta-analysis of studies on patients with intermittent claudication further suggested a significant benefit of this compound on mortality and the need for revascularization. nih.gov

Table 2: Efficacy of this compound in Peripheral Arterial Disease

| Study/Trial | Number of Patients | Primary Outcome | Result | Citation |

|---|---|---|---|---|

| Multicenter Trial (Balsano et al., 1989) | 169 | Walking distance and cardiovascular events at 6 months. | Greater increase in walking distance and fewer cardiovascular events with this compound. | nih.gov |

| 21-Month Double-Blind Trial (Boccalon et al., 1989) | 151 | Pain-free and maximum walking distances. | Progressive and sustained improvement in walking distances with this compound. | nih.gov |

| French Randomized Trial (Becquemin et al., 1997) | 243 | Graft patency at 2 years post-bypass surgery. | 66% of this compound patients alive with patent graft vs. 51% in placebo group. | jwatch.orgnih.gov |

This compound has been investigated for its potential to slow the progression of diabetic microvascular complications, particularly nonproliferative diabetic retinopathy. nih.govnih.gov The this compound Microangiopathy of Diabetes (TIMAD) study, a placebo-controlled trial, provided significant evidence in this area. texas.govahajournals.org

The TIMAD study enrolled 435 patients with nonproliferative diabetic retinopathy and followed them for up to three years. texas.gov The results showed that this compound treatment significantly reduced the progression of retinopathy. nih.govtexas.gov Specifically, for insulin-dependent diabetic patients, this compound was associated with a sevenfold reduction in the progression of microaneurysms compared to placebo. ahajournals.orgkarger.com This finding suggests that by inhibiting platelet aggregation, this compound can interfere with the microthrombotic processes thought to contribute to the pathology of diabetic retinopathy. nih.govnih.gov

This compound has been shown to reduce thromboembolic events in patients undergoing hemodialysis by improving the patency of arteriovenous (AV) fistulas. nih.govnih.gov Thrombosis is a common cause of primary failure for AV fistulas, which are essential for vascular access in hemodialysis patients. nih.govjournalrip.com

Several studies have demonstrated that antiplatelet agents, including this compound, can decrease the frequency of AV fistula failure. nih.govnih.gov A double-blind, randomized study assessing Brescia-Cimino AV fistulas found that over a one-month period, failure occurred in two of six fistulas in the this compound group compared to five of nine in the placebo group, suggesting that this compound enhances short-term fistula efficacy. nih.gov A more recent randomized clinical trial involving 124 patients reported that after three months, only four patients in the this compound group experienced fistula thrombosis, compared to 16 patients in the placebo group, a statistically significant difference. tums.ac.ir A meta-analysis also concluded that this compound was notable for reducing fistula thrombosis. researchgate.net These findings support the use of this compound for preventing early AV fistula thrombosis in hemodialysis patients. journalrip.comtums.ac.ire-jkda.org

The application of this compound has been explored in other conditions characterized by vascular occlusion, such as sickle cell disease and subarachnoid hemorrhage. nih.gov Therapeutic trials have suggested a promising role for this compound in managing these disorders. nih.gov

In patients with sickle cell disease, who are prone to vaso-occlusive crises, this compound has shown some potential for improvement. nih.govnih.gov However, the experience with this compound in this patient population remains limited. medlink.comresearchgate.net

Similarly, for patients with subarachnoid hemorrhage, often caused by ruptured aneurysms, this compound has been investigated. nih.govemcrit.org Some studies have indicated a degree of improvement with this compound administration in these cases. nih.gov However, the use of antiplatelet agents in this context is complex due to the risk of hemorrhage. medlink.com

V. Adverse Event Profiles and Their Pathophysiological Basis

Hematological Complications and Their Mechanisms

Ticlopidine therapy can lead to several significant hematological disturbances, including neutropenia, agranulocytosis, thrombocytopenia, thrombotic thrombocytopenic purpura (TTP), aplastic anemia, and pancytopenia. The mechanisms underlying these effects are complex and are thought to involve direct cellular toxicity and the formation of reactive metabolites.

Neutropenia and Agranulocytosis: Incidence, Onset, and Reversibility

Neutropenia, defined as a decrease in the absolute neutrophil count (ANC) below 1.2 x 10⁹ cells/L, and its more severe form, agranulocytosis (ANC < 0.45 x 10⁹ cells/L), are among the most frequently reported serious hematological adverse events associated with this compound.

Incidence of Neutropenia and Severe Neutropenia: In clinical trials, the incidence of neutropenia (ANC < 1.2 x 10⁹ cells/L) was reported to be approximately 2.4% of patients treated with this compound. A more severe form of neutropenia (ANC < 0.45 x 10⁹ cells/L) occurred in about 0.8% of patients hres.cadominapharm.comhres.cahres.ca.

Onset and Reversibility: The onset of neutropenia typically occurs within the first 3 to 12 weeks of therapy and can develop rapidly over a few days hres.cahres.ca. While the condition can be life-threatening, it is generally reversible upon discontinuation of the drug. Recovery of neutrophil counts usually occurs within 1 to 3 weeks after stopping this compound, although in some instances, recovery may take longer hres.cahres.ca. Delayed onset of neutropenia, even after drug discontinuation, has also been reported drugs.com.

| Hematological Complication | Incidence Rate (%) | Notes |

| Neutropenia (ANC < 1.2 x 10⁹/L) | 2.4 | Observed in clinical trials hres.cadominapharm.comhres.cahres.ca |

| Severe Neutropenia (ANC < 0.45 x 10⁹/L) | 0.8 | Observed in clinical trials hres.cadominapharm.comhres.ca |

| Thrombocytopenia | 0.4 | Observed in clinical trials hres.cahres.ca |

| TTP | 0.02 - 0.06 | Estimated incidence of 1 case per 1600 to 5000 patients hres.cahres.cahres.cadynamed.com |

| Aplastic Anemia | Rare | Median posterior probability for causality: 0.81 (0.57–0.93) nih.gov |

| Pancytopenia | Rare | Median posterior probability for causality: 0.78 (0.61–0.89) nih.gov |

Proposed Mechanisms: Direct Cytotoxicity on Myeloid Precursors, Reactive Metabolite Formation

The pathogenesis of this compound-induced neutropenia and agranulocytosis is not fully elucidated but is believed to involve several mechanisms:

Direct Cytotoxicity: this compound has demonstrated a dose-dependent direct cytotoxic effect on myeloid precursor cells in bone marrow cultures. This toxicity may be attributed to localized increases in prostaglandin (B15479496) E₁ or potentially genetic predispositions in certain individuals nih.gov. Research indicates that both the parent compound and metabolites of this compound are cytotoxic to human myeloid progenitor cells researchgate.net.

Reactive Metabolite Formation: Similar to other drugs known to cause hematological toxicity, this compound can be metabolized into reactive intermediates, such as thiophene-S-oxide. These reactive metabolites can form covalent linkages with cellular proteins, including neutrophil membrane glycoproteins. This process may lead to the formation of drug-protein adducts, which can trigger toxic effects through a hapten-type mechanism, potentially involving immune responses nih.govnih.gov. Neutrophil enzymes, like myeloperoxidase, are implicated in the production of these reactive metabolites nih.gov.

Immune-Mediated Mechanisms: Immune-mediated destruction of circulating neutrophils is also proposed. This can occur when the drug or its reactive metabolite binds to the neutrophil membrane, leading to the production of drug-specific antibodies or T cells directed against the altered cell surface nih.govmdpi.com.

Thrombotic Thrombocytopenic Purpura (TTP): Incidence, Clinical Presentation, and Management

Thrombotic thrombocytopenic purpura (TTP) is a rare but severe hematological disorder associated with this compound therapy. While not observed during initial clinical trials, numerous cases have been reported through post-marketing surveillance hres.cahres.ca.

Incidence: The estimated incidence of TTP associated with this compound ranges from approximately 1 case per 1600 to 5000 patients treated hres.cahres.cahres.cadynamed.com.

Clinical Presentation: TTP is characterized by a combination of clinical and laboratory findings, often including severe thrombocytopenia, microangiopathic hemolytic anemia (evidenced by fragmented red blood cells, or schistocytes, on a peripheral blood smear), neurological abnormalities (such as mental status changes, confusion, or seizures), renal dysfunction, and fever hres.cahres.canih.gov. The onset of TTP typically occurs between 2 and 12 weeks after initiating this compound therapy, although some cases have been reported to occur as early as the same day or more than 12 weeks after administration hres.canih.gov.

Management: Prompt discontinuation of this compound is crucial upon suspicion of TTP. The primary treatment involves plasma exchange (TPE), which aims to remove antibodies and large von Willebrand factor (ULVWF) multimers and replace deficient ADAMTS13 hres.canih.gov. Platelet transfusions should generally be avoided as they may accelerate thrombosis in patients with TTP hres.ca.

Thrombocytopenia

Thrombocytopenia, characterized by a reduced platelet count, is another hematological adverse event linked to this compound.

Incidence: In clinical trials, thrombocytopenia (defined as a platelet count below 0.8 x 10¹¹ cells/L) was observed in approximately 0.4% of patients receiving this compound. This incidence was comparable to that observed with aspirin (B1665792) or placebo hres.cahres.ca. Thrombocytopenia can manifest as an isolated finding or occur concurrently with neutropenia hres.cahres.ca.

Onset and Reversibility: Similar to neutropenia, thrombocytopenia typically emerges during the first 3 to 12 weeks of treatment and usually resolves after the drug is discontinued (B1498344) hres.cahres.ca.

Aplastic Anemia and Pancytopenia

Aplastic anemia and pancytopenia are rarer, yet severe, hematological complications associated with this compound use. Aplastic anemia, a condition where the bone marrow fails to produce sufficient blood cells, is considered a rare side effect nih.gov. Most reported cases of aplastic anemia have occurred within the first three months of treatment drugs.com. Pancytopenia, characterized by a reduction in all three types of blood cells (red blood cells, white blood cells, and platelets), has also been documented hres.cahres.canih.gov.

Monitoring Strategies for Hematological Adverse Events

Given the potential for severe and sometimes unpredictable hematological adverse events, close monitoring of patients receiving this compound is essential, particularly during the initial phase of treatment.

Routine Blood Counts: It is recommended that all patients have a baseline white blood cell (WBC) count with a differential and a platelet count performed before initiating this compound therapy hres.cahres.cahres.ca. This monitoring should continue at weekly intervals for the first three months of treatment hres.cahres.cahres.ca.

Clinical Vigilance: Patients should be educated about the signs and symptoms of potential hematological complications, such as fever, sore throat, unusual bleeding, bruising, purpura, or jaundice hres.ca. They should be instructed to immediately report any such symptoms to their healthcare provider and to discontinue the medication if advised hres.cadrugs.com.

Discontinuation Criteria: this compound should be promptly discontinued if any evidence of neutropenia or TTP is detected drugs.com. Monitoring should also extend to signs of infection or bleeding hres.ca.

Vi. Drug Interactions and Pharmacokinetic Considerations

Interactions Affecting Ticlopidine Metabolism

The plasma concentration and subsequent efficacy of this compound, a prodrug that requires hepatic metabolism for its antiplatelet activity, can be altered by concomitant administration of drugs that inhibit or induce metabolic enzymes.

This compound undergoes extensive metabolism in the liver nih.gov. The co-administration of substances that affect the cytochrome P450 (CYP450) enzyme system can therefore modify its plasma levels and effects.

CYP450 Inhibitors: Drugs that inhibit the CYP450 enzymes involved in this compound's metabolism can lead to altered plasma concentrations. For instance, chronic administration of cimetidine, a non-specific CYP450 inhibitor, has been shown to reduce the clearance of a single dose of this compound by 50% rxlist.comdrugs.comnih.gov. Other drugs that may decrease the metabolism of this compound include amprenavir, abiraterone, and amlodipine drugbank.com.

CYP450 Inducers: Conversely, drugs that induce CYP450 enzymes could potentially increase the metabolism of this compound aap.org. Examples of substances that may increase this compound's metabolism include abatacept and adalimumab drugbank.com. However, it is noteworthy that chronic administration of phenobarbital, a known enzyme inducer, did not alter the inhibitory effects of this compound on platelet aggregation in a study of six normal volunteers drugs.com.

Other Interactions Affecting this compound Levels: Absorption of this compound can also be affected. Co-administration with antacids can result in an 18% decrease in the plasma levels of this compound nih.govrxlist.comdrugs.com.

| Interacting Drug/Class | Effect on this compound | Mechanism |

|---|---|---|

| Cimetidine | Increased plasma concentration | Inhibition of CYP450-mediated metabolism rxlist.comdrugs.comnih.gov |

| Amprenavir | Potentially decreased metabolism | Inhibition of metabolism drugbank.com |

| Abatacept | Potentially increased metabolism | Induction of metabolism drugbank.com |

| Antacids | Decreased plasma levels by 18% | Reduced absorption nih.govrxlist.comdrugs.com |

Interactions Affecting Co-administered Drugs

This compound is a significant inhibitor of several CYP450 isoenzymes, which can lead to clinically important interactions by increasing the plasma concentrations of drugs that are substrates for these enzymes nih.govwikipedia.org.

This compound is a potent, competitive, and mechanism-based inhibitor of CYP2C19 nih.govnih.govresearchgate.netacs.orgdrugbank.com. It is also a potent inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 nih.govdrugbank.com. This broad-spectrum inhibition can elevate the plasma concentrations and potential toxicity of numerous drugs. For example, this compound can increase the plasma half-life of antipyrine by 30% and reduce the clearance of theophylline, a CYP1A2 substrate nih.govfda.gov. Concomitant administration has resulted in elevated phenytoin plasma levels, leading to associated somnolence and lethargy rxlist.comdrugs.comnih.gov. The metabolism of omeprazole, a CYP2C19 substrate, is also significantly inhibited by this compound nih.govnih.gov.

| CYP450 Isoform | Degree of Inhibition by this compound | Example Substrates Affected |

|---|---|---|

| CYP2C19 | Potent, competitive, mechanism-based nih.govresearchgate.netacs.orgdrugbank.com | Omeprazole, Phenytoin nih.govnih.gov |

| CYP2D6 | Potent, competitive nih.govdrugbank.com | N/A |

| CYP1A2 | Moderate nih.govdrugbank.com | Theophylline nih.govnih.gov |

| CYP2C9 | Weak nih.govdrugbank.com | R-warfarin nih.govnih.gov |

| CYP2E1 | Marginal nih.govdrugbank.com | N/A |

| CYP3A | Marginal nih.govdrugbank.com | N/A |

This compound can alter the pharmacokinetics of various drugs through mechanisms that may include inhibition of metabolism or excretion.

Ampicillin and Amrinone: this compound may decrease the excretion rate of both ampicillin and amrinone, which could lead to higher serum levels of these drugs drugbank.com.

Anagrelide and Anastrozole: The metabolism of both anagrelide and anastrozole can be decreased when they are combined with this compound drugbank.comdrugbank.com.

Nicardipine: A significant interaction occurs with oral nicardipine. This compound enhances the bioavailability of orally administered nicardipine, potentially by inhibiting the CYP3A subfamily of enzymes in the intestine and/or liver, thereby reducing its first-pass metabolism ekjcp.orgekjcp.org. This interaction does not appear to significantly affect the pharmacokinetics of intravenously administered nicardipine ekjcp.org.

Pharmacodynamic Interactions with Other Antiplatelet Agents (e.g., Aspirin (B1665792), NSAIDs)

When this compound is used with other antiplatelet agents, the primary concern is an additive or synergistic effect that increases the risk of bleeding empathia.ai.

Aspirin: this compound potentiates the effect of aspirin on platelet aggregation rxlist.comdrugs.com. Specifically, while aspirin does not affect the this compound-mediated inhibition of ADP-induced platelet aggregation, this compound enhances the effect of aspirin on collagen-induced platelet aggregation drugs.comdrugs.comdrugs.com. This synergistic action significantly increases the antiplatelet effect and bleeding risk empathia.ai. For this reason, long-term concomitant use is generally not recommended drugs.comdrugs.com. However, short-term dual therapy for up to 30 days is utilized in specific clinical settings, such as following coronary artery stent implantation drugs.com.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Similar to aspirin, this compound potentiates the effect of other NSAIDs on platelet aggregation, and the safety of their concomitant use has not been established rxlist.comdrugs.comfda.gov. This combination should be used with caution, particularly in patients with lesions prone to bleeding, such as ulcers drugs.com.

Interactions with Anticoagulants (e.g., Warfarin)

The co-administration of this compound with oral anticoagulants requires careful consideration due to the potential for altered anticoagulant effects and increased bleeding risk.

Warfarin: this compound exhibits an enantioselective kinetic interaction with warfarin nih.gov. A study in patients on long-term warfarin therapy found that this compound co-administration led to a significant 25.7% increase in the plasma concentrations of the less potent R-warfarin enantiomer, with no significant change in the concentration of the more potent S-warfarin nih.gov. While mean International Normalized Ratio (INR) values did not change significantly, there was considerable interindividual variability, suggesting that while the interaction may be of minimal clinical significance for most patients, monitoring is still prudent nih.gov.

Vii. Comparative Effectiveness and Safety with Other Antiplatelet Agents

Ticlopidine vs. Clopidogrel (B1663587): Efficacy and Safety Profiles

This compound and clopidogrel are both thienopyridine derivatives that have played crucial roles in the prevention of cardiovascular events. While sharing a common mechanism of action, their clinical application and safety profiles have led to a shift in prescription patterns over time.

This compound and clopidogrel are both prodrugs that require metabolic activation in the liver by the cytochrome P450 (CYP450) enzyme system to exert their antiplatelet effects. nih.gov Their active metabolites irreversibly bind to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. This binding prevents ADP from inducing platelet activation and aggregation, thereby inhibiting thrombus formation.

The onset of their antiplatelet effect is delayed, typically taking 24 to 48 hours to become apparent, with peak effects observed after 3 to 5 days of administration. nih.gov This delayed onset is a key characteristic of both drugs.

Clinical trials have compared the efficacy of this compound and clopidogrel in several cardiovascular settings, most notably after coronary stent implantation and for the prevention of stroke.

In the context of coronary artery stenting , multiple studies have shown that clopidogrel has a similar efficacy to this compound in preventing major adverse cardiac events (MACE) and stent thrombosis. A meta-analysis of randomized trials and registries involving 13,955 patients found that the rate of MACE at 30 days was significantly lower in the clopidogrel group (2.10%) compared to the this compound group (4.04%). Mortality was also lower with clopidogrel (0.48% vs. 1.09%).

For stroke prevention , both this compound and clopidogrel have been shown to be at least as effective as aspirin (B1665792). nih.gov One population-based case-cohort study in Taiwan suggested that for stroke prevention, this compound was not inferior to aspirin, whereas clopidogrel was associated with a higher risk of recurrent stroke compared to aspirin.

In patients with peripheral arterial disease (PAD) , the COOPER study, a multicenter, randomized, double-blind trial, compared the safety and efficacy of clopidogrel to this compound in Japanese patients. The study found that the risk of vascular events was similar in both groups. nih.gov

Comparative Clinical Outcomes: this compound vs. Clopidogrel

| Indication | Study/Analysis | This compound Outcome | Clopidogrel Outcome | Conclusion |

|---|---|---|---|---|

| Coronary Stenting | Meta-analysis (13,955 patients) | 4.04% MACE at 30 days | 2.10% MACE at 30 days | Clopidogrel was associated with a lower rate of MACE and mortality. |

| Stroke Prevention | Taiwanese cohort study | Not inferior to aspirin | Higher risk of recurrent stroke vs. aspirin | This compound was not inferior to aspirin, while clopidogrel was associated with a higher risk of recurrent stroke in this study. |

| Peripheral Artery Disease | COOPER Study | Similar vascular event rate to clopidogrel | Similar vascular event rate to this compound | Both drugs showed similar efficacy in preventing vascular events. nih.gov |

The primary reason for the shift from this compound to clopidogrel in clinical practice is the significantly better safety profile of clopidogrel. This compound is associated with a higher incidence of severe adverse effects, most notably neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell. This can increase the risk of serious infections. The incidence of severe neutropenia with this compound is approximately 0.8% to 1%. youtube.com Another rare but serious adverse effect associated with this compound is thrombotic thrombocytopenic purpura (TTP).

Clopidogrel, on the other hand, has a much lower incidence of these hematological side effects. The risk of severe neutropenia with clopidogrel is about 0.04%, which is significantly lower than with this compound but still twice that of aspirin. youtube.com Gastrointestinal side effects and rash are also more common with this compound.

The COOPER study in patients with PAD reported that the cumulative incidence of "safety events of interest" (including clinically significant bleeding, blood disorders, and hepatic dysfunction) at 12 weeks was 13.6% for this compound compared to just 2.4% for clopidogrel. nih.gov

Given the similar efficacy and superior safety profile, the risk-benefit assessment strongly favors clopidogrel over this compound for the prevention of atherothrombotic events.

Adverse Event Comparison: this compound vs. Clopidogrel

| Adverse Event | This compound | Clopidogrel |

|---|---|---|

| Severe Neutropenia | ~0.8% - 1% | ~0.04% |

| Thrombotic Thrombocytopenic Purpura (TTP) | Associated Risk | Rare |

| Gastrointestinal Side Effects & Rash | More Common | Less Common |

| "Safety Events of Interest" (COOPER Study) | 13.6% at 12 weeks | 2.4% at 12 weeks |

This compound vs. Newer P2Y12 Inhibitors (e.g., Prasugrel (B1678051), Ticagrelor)

Direct comparative clinical trials between this compound and the newer, more potent P2Y12 inhibitors, prasugrel and ticagrelor, are largely unavailable. This is because by the time prasugrel and ticagrelor were developed and introduced into clinical practice, clopidogrel had already replaced this compound as the standard of care due to its superior safety profile.

The development of antiplatelet therapy saw a progression from this compound to its analogue, clopidogrel, in the 1990s. hematology.org Subsequently, prasugrel and ticagrelor were developed to overcome some of the limitations of clopidogrel, such as its variable patient response. Clinical trials have demonstrated that both prasugrel and ticagrelor have a more rapid onset of action and provide more potent and consistent platelet inhibition compared to clopidogrel.

Given the established superiority of clopidogrel over this compound in terms of safety, and the demonstrated enhanced antiplatelet effects of prasugrel and ticagrelor over clopidogrel, it can be inferred that these newer agents would also be considered superior to this compound. However, it is important to note that this is an indirect assessment in the absence of head-to-head clinical trial data.

This compound in Combination with Aspirin vs. Monotherapy or Other Regimens

The combination of this compound with aspirin has been a cornerstone of antiplatelet therapy, particularly after coronary stent implantation. Research has shown a synergistic effect when these two agents are used together.

A study analyzing the influence of aspirin, this compound, or their combination on platelet activation and aggregation after stent implantation demonstrated that the combination of this compound and aspirin resulted in synergistic and accelerated platelet inhibitory effects compared to monotherapy with either agent alone.

Another randomized comparison of combined this compound and aspirin therapy versus aspirin therapy alone after successful intravascular ultrasound-guided stent implantation found no significant difference in the incidence of stent thrombosis or other clinical endpoints at one month. However, the study was relatively small, and the authors noted that the low incidence of thrombotic events may have limited the ability to detect a significant difference.

Experimental models have also shown increased antithrombotic activity and reduced thrombus formation with the combination of this compound and aspirin compared to either drug alone. researchgate.net

Viii. Research Methodologies and Challenges in Ticlopidine Studies

Clinical Trial Design and Considerations

The cornerstone of evidence for ticlopidine's clinical use has been the randomized, double-blind, placebo-controlled trial. This design is considered the gold standard for minimizing bias and determining a drug's true effect.

Key examples of such trials involving this compound include:

The this compound Aspirin (B1665792) Stroke Study (TASS): This multicenter, triple-blind, controlled trial compared this compound to aspirin for the prevention of secondary atherothrombotic stroke or death in 3,069 patients. reliasmedia.comahajournals.org Patients were randomized to receive either this compound or aspirin. ahajournals.org The study was designed to directly compare the two active treatments, a more clinically relevant comparison than against a placebo. ahajournals.org

The Canadian American this compound Study (CATS): This was a multicenter, randomized, placebo-controlled trial that evaluated this compound in 1,053 patients who had a recent thromboembolic event to assess its efficacy in reducing the risk of secondary stroke, myocardial infarction, or vascular events. reliasmedia.comahajournals.org The use of a placebo control was crucial in establishing this compound's efficacy against no active treatment. ahajournals.org

The Clopidogrel (B1663587) versus this compound in Patients Undergoing Stent Implantation (CLASSICS) Trial: This double-blind study compared the safety of clopidogrel with and without a loading dose against this compound, both in combination with aspirin, after coronary stenting. reliasmedia.com

Table 1: Key Features of Major this compound Clinical Trials

| Trial Name | Comparison | Primary Objective | Blinding | Control |

| TASS | This compound vs. Aspirin | Prevention of secondary stroke/death | Triple-blind | Active (Aspirin) |

| CATS | This compound vs. Placebo | Reduction of secondary stroke, MI, vascular events | Double-blind | Placebo |

| CLASSICS | Clopidogrel vs. This compound (with Aspirin) | Safety after coronary stenting | Double-blind | Active (this compound) |

MI: Myocardial Infarction

A significant consideration in the design of these trials was the need for rigorous monitoring, particularly for hematological side effects like neutropenia. reliasmedia.com For instance, in the TASS and CATS trials, laboratory assessments were performed every two weeks for the first three months of treatment. ahajournals.orgnih.gov

Post-Marketing Surveillance and Observational Studies

Following a drug's approval, post-marketing surveillance and observational studies play a critical role in monitoring its long-term safety and effectiveness in a broader patient population. For this compound, these studies have been instrumental in identifying rare but serious adverse events.

Thrombotic Thrombocytopenic Purpura (TTP): While not observed in initial clinical trials, cases of TTP associated with this compound use were reported through spontaneous worldwide post-marketing surveillance. hres.ca The estimated incidence of TTP linked to this compound was found to be significantly higher than in the general population. hres.ca

Neutropenia: A post-marketing surveillance study in Korea investigated the incidence of neutropenia with a combination drug of this compound and Ginkgo biloba extract. researchgate.net

Comparative Effectiveness: Several nonrandomized, observational studies have suggested that clopidogrel may have a similar efficacy to this compound but with fewer adverse effects when used for prophylaxis with coronary stent thrombosis. reliasmedia.com

These observational studies, while not providing the same level of evidence as randomized controlled trials, are crucial for detecting safety signals that may not be apparent in the more controlled and often smaller populations of pre-approval trials. nih.gov

Ex Vivo and In Vitro Platelet Function Assays

To understand the pharmacological effects of this compound on its target, platelets, researchers have employed a variety of ex vivo and in vitro assays. These laboratory-based tests measure different aspects of platelet function.

Commonly used methods include:

Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures platelet aggregation in platelet-rich plasma in response to various agonists like ADP and collagen. wjgnet.comashpublications.org Studies have shown that this compound significantly inhibits ADP-induced platelet aggregation. nih.gov

Whole Blood Aggregometry: This method assesses platelet aggregation in whole blood, offering a more physiological environment than platelet-rich plasma. nih.govallenpress.com

Flow Cytometry: This technique can be used to study the expression of platelet surface receptors and activation markers. dovepress.com

Cone-Plate Viscometer: This instrument measures shear-induced platelet aggregation (SIPA), which was found to be significantly inhibited by oral this compound. nih.gov

Collagen-Bead Column Method: This assay evaluates platelet response in whole blood under shear stress conditions and has been shown to be a useful tool for monitoring this compound therapy. nih.gov

These assays are essential for elucidating the mechanism of action of antiplatelet drugs and for assessing the degree of platelet inhibition in treated patients. wjgnet.comdovepress.com

Table 2: Comparison of Platelet Function Assays for this compound

| Assay | Sample Type | Principle | Key Finding with this compound |

| Light Transmission Aggregometry (LTA) | Platelet-Rich Plasma | Measures changes in light transmission as platelets aggregate. | Significant inhibition of ADP-induced aggregation. nih.gov |

| Whole Blood Aggregometry | Whole Blood | Measures changes in electrical impedance as platelets aggregate on electrodes. | Provides a more physiological assessment. nih.gov |

| Cone-Plate Viscometer | Platelet-Rich Plasma | Measures shear-induced platelet aggregation. | Significant inhibition of SIPA. nih.gov |

| Collagen-Bead Column | Whole Blood | Measures platelet retention in a column with collagen-coated beads under shear stress. | Significant inhibition of platelet retention at higher baseline rates. nih.gov |

Pharmacogenetic and Pharmacogenomic Approaches to Predict Response and Adverse Events

The fields of pharmacogenetics and pharmacogenomics study how genetic variations influence an individual's response to drugs, including both efficacy and the risk of adverse reactions. mdpi.comeuropa.eu For this compound, these approaches have been explored to better understand the variability in patient outcomes.

This compound is a prodrug that requires metabolic activation by the hepatic cytochrome P450 (CYP) enzyme system. ahajournals.org Genetic polymorphisms in these enzymes can lead to altered drug metabolism and, consequently, variations in clinical response. nih.gov

While much of the pharmacogenetic research in the thienopyridine class has focused on clopidogrel and its relationship with CYP2C19 variants, the principles are relevant to this compound as well. nih.gov Research in this area aims to identify genetic markers that could predict which patients are more likely to experience a poor therapeutic response or develop adverse effects, paving the way for more personalized antiplatelet therapy. nih.gov However, the translation of these findings into routine clinical practice remains a challenge. nih.govnih.gov

Challenges in Studying this compound's Active Metabolites

A significant challenge in the study of this compound has been the nature of its active metabolite. This compound itself is inactive in vitro and must be metabolized in the liver to an active form that inhibits platelet function. ahajournals.orgnih.govacademie-sciences.fr

Key challenges include:

Instability: The active metabolite of this compound is highly unstable, making it difficult to isolate, synthesize, and study directly. academie-sciences.frnih.gov

Identification: For a long time, the precise structure of the active metabolite remained unidentified. ahajournals.org It was later discovered that a reactive thiol group is essential for its antiplatelet effects. nih.gov

In Vitro Inactivity: Because this compound is a prodrug, it does not inhibit platelet aggregation in in vitro test systems without prior metabolic activation. nih.govavma.org This necessitates the use of ex vivo studies or complex in vitro metabolic systems to assess its activity. avma.orgniph.go.jp

These challenges have meant that much of the understanding of this compound's action has been inferred from ex vivo studies of platelets taken from treated individuals, rather than from direct in vitro experiments with the active compound. ahajournals.orgacademie-sciences.fr

Methodological Considerations in Assessing Hematological Toxicities

The risk of serious hematological toxicities, such as neutropenia, agranulocytosis, and TTP, has been a major concern with this compound therapy. hres.carxlist.com The assessment of these adverse events requires specific methodological considerations.

Intensive Monitoring in Clinical Trials: Early clinical trials incorporated frequent blood monitoring, with complete blood counts performed every two weeks for the first three months of therapy, to detect hematological abnormalities. reliasmedia.comhres.ca

Causality Assessment: In post-marketing settings, determining whether an adverse event is caused by the drug can be challenging. Methodologies like the Bayesian Adverse Reaction Diagnostic Instrument (BARDI) have been used to perform systematic causality assessments of published case reports of this compound-associated hematologic dyscrasias. nih.govbac-lac.gc.ca

Defining and Grading Toxicity: Standardized definitions for hematological toxicities are crucial for consistent reporting and analysis. For example, neutropenia is often defined as an absolute neutrophil count (ANC) below a certain threshold (e.g., < 1.2 x 10⁹ cells/L), with severe neutropenia defined by an even lower count (e.g., < 0.45 x 10⁹ cells/L). hres.ca

Timing of Onset: Studies have characterized the typical timing of onset for different hematological toxicities. For instance, the incidence of TTP associated with this compound peaks at around 3 to 4 weeks of therapy, while neutropenia peaks at approximately 4 to 6 weeks. drugs.com This information is vital for guiding monitoring strategies.

The need for vigilant hematological monitoring has been a significant factor in the clinical use of this compound and has driven the development of alternative antiplatelet agents with more favorable safety profiles. reliasmedia.com

Ix. Current Status and Future Directions in Ticlopidine Research

Shifting Paradigms in Antiplatelet Therapy and Ticlopidine's Diminished Role

The landscape of antiplatelet therapy has undergone substantial transformation since this compound's introduction. Initially recognized for its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation, this compound was considered a significant advancement, proving effective in reducing the risk of stroke and preventing coronary stent occlusions wikipedia.orgacademie-sciences.frthoracickey.comhematology.org. Studies demonstrated its superiority over aspirin (B1665792) in certain patient populations, such as those with recent transient ischemic attacks (TIAs) or stroke nih.govbmj.comnih.gov. However, the development of newer thienopyridines, notably clopidogrel (B1663587), and subsequently more potent agents like prasugrel (B1678051) and ticagrelor, has led to a marked decline in this compound's widespread use wikipedia.orgpatsnap.comnih.govnih.gov. These newer drugs offer similar or enhanced efficacy with a more favorable safety profile, contributing to this compound's diminished role as a first-line therapy bmj.compatsnap.comnih.govjacc.org.

Re-evaluation of this compound in Specific Patient Populations

Despite its reduced general use, research continues to explore whether this compound retains value in specific patient subgroups. One area of interest is in patients exhibiting resistance to clopidogrel. Studies suggest that while cross-resistance between thienopyridines might exist, this compound could potentially serve as an alternative for individuals unresponsive to clopidogrel, particularly in the context of intracranial stenting neurores.orgfrontiersin.orguscjournal.comneurores.org. Furthermore, some research has explored its use in Asian populations, with early investigations into its metabolism and potential for idiosyncratic liver injury suggesting specific genetic predispositions in these groups nih.gov. However, comprehensive studies re-evaluating its efficacy and safety in these specific populations compared to current standards are limited.

Combination Therapies and Adjunctive Treatments

This compound has been investigated in combination with other agents to enhance its antiplatelet effects. Historically, the combination of this compound with aspirin was a standard approach for preventing thrombotic complications after coronary stent implantation medscape.comtg.org.auahajournals.orgnih.govnih.govahajournals.org. This dual therapy demonstrated synergistic effects, markedly inhibiting platelet aggregation induced by various agonists more effectively than either agent alone ahajournals.orgahajournals.orgnih.gov.

Research has also explored the combination of this compound with herbal extracts, such as Ginkgo biloba. Studies have indicated that combining this compound with Ginkgo biloba extract can increase anti-platelet effects and prolong bleeding time in preclinical models mattioli1885journals.comnih.gov. Clinical studies have also shown that Ginkgo biloba extract can increase this compound's AUC (area under the curve), suggesting a pharmacokinetic interaction, and has been investigated in clopidogrel-resistant patients undergoing carotid artery stenting frontiersin.orgms-editions.clnih.gov. However, the clinical significance and safety of such combinations require further rigorous investigation.

Novel Insights into this compound's Molecular Interactions and Adverse Event Pathogenesis